

Commercial Suppliers and Technical Guide for 3-Sulfo-glycodeoxycholic acid-d4

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Compound of Interest

Compound Name: 3-Sulfo-glycodeoxycholic acid-
d4disodium

Cat. No.: B3025771

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For researchers, scientists, and drug development professionals working with bile acids, the use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices. This guide provides an in-depth overview of the commercial availability and technical application of 3-Sulfo-glycodeoxycholic acid-d4, a sulfated and deuterated analog of a secondary bile acid.

Commercial Availability

Several specialized chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4. The primary application for this compound is as an internal standard in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][2][3]} Below is a summary of offerings from prominent suppliers.

Supplier	Product Name	Catalog Number	Purity/Isotopic Enrichment	Format
MedChemExpress	3-Sulfo-glycodeoxycholic acid-d4 sodium	HY-139610S1	Not specified	Solid
Sigma-Aldrich	Glycodeoxycholic acid-2,2,4,4-d4 sulfate disodium salt	903892	≥98 atom % D, ≥98% (CP)	Solid
Cambridge Isotope Laboratories, Inc.	Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%)	DLM-11798	98%	Solid

Experimental Protocols

The use of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard is integral to isotope dilution mass spectrometry, a technique that provides high accuracy and precision in the quantification of endogenous analytes.[\[4\]](#)

General Protocol for Bile Acid Quantification in Biological Samples using LC-MS/MS

This protocol is a representative example compiled from established methodologies for bile acid analysis.[\[1\]](#)[\[5\]](#)[\[6\]](#)

1. Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma or serum, add 200 μ L of ice-cold methanol or acetonitrile containing a known concentration of 3-Sulfo-glycodeoxycholic acid-d4 and other relevant deuterated internal standards.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.

- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

2. Liquid Chromatography (LC)

- Column: A C18 reversed-phase column is commonly used for bile acid separation.
- Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium acetate.
- Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.

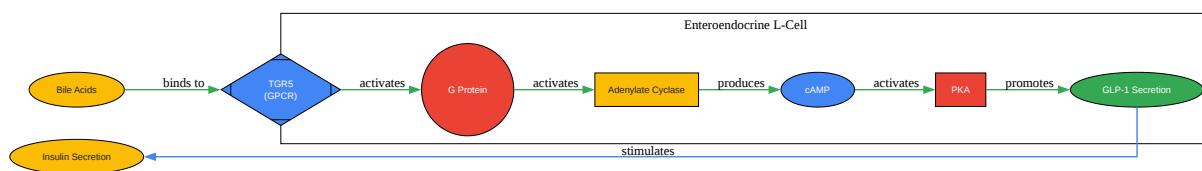
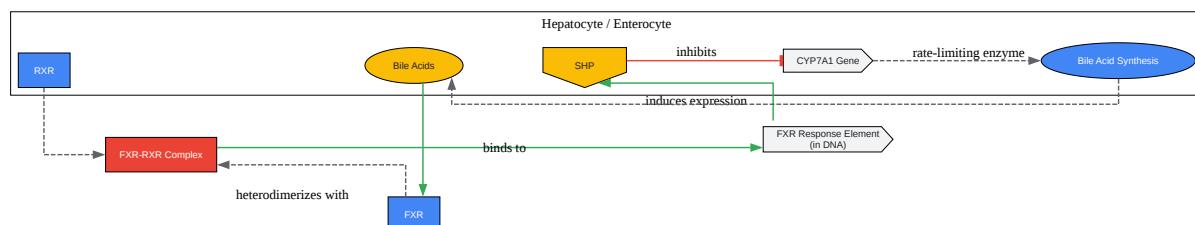
3. Tandem Mass Spectrometry (MS/MS)

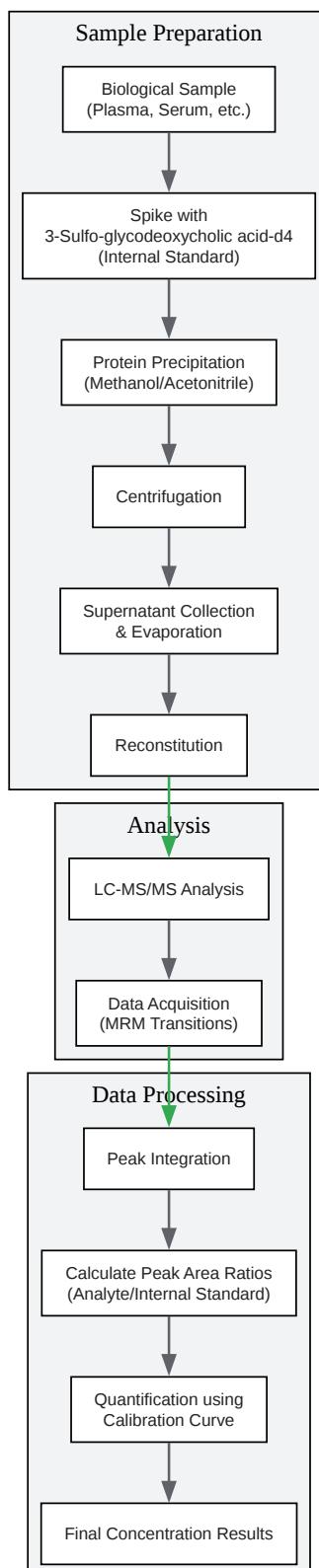
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for bile acid analysis.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the endogenous 3-Sulfo-glycodeoxycholic acid and the deuterated internal standard (3-Sulfo-glycodeoxycholic acid-d4) are monitored. The mass difference of 4 Da allows for their distinct detection.

- Quantification: The peak area ratio of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous bile acid in the sample by referencing a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling Pathways Involving Glycodeoxycholic Acid

Glycodeoxycholic acid, the non-sulfated, non-deuterated parent compound, is a signaling molecule that activates nuclear receptors and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).^{[7][8]} These pathways are critical in regulating bile acid, lipid, and glucose metabolism.



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